molecular formula C10H16ClN B14745442 Benzenamine, N-butyl-, hydrochloride CAS No. 2492-82-2

Benzenamine, N-butyl-, hydrochloride

Cat. No.: B14745442
CAS No.: 2492-82-2
M. Wt: 185.69 g/mol
InChI Key: NBISWBAUMGDCJO-UHFFFAOYSA-N
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Description

Benzenamine hydrochlorides are aniline derivatives where the amine group (-NH₂) is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). These compounds are widely used in pharmaceuticals, agrochemicals, and organic synthesis. This analysis focuses on comparing key properties and safety data of these analogues to infer trends relevant to hypothetical N-butyl derivatives.

Properties

CAS No.

2492-82-2

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N-butylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3;1H

InChI Key

NBISWBAUMGDCJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-butyl-, hydrochloride typically involves the alkylation of benzenamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:

C6H5NH2+C4H9BrC6H5NHC4H9+HBrC_6H_5NH_2 + C_4H_9Br \rightarrow C_6H_5NHC_4H_9 + HBr C6​H5​NH2​+C4​H9​Br→C6​H5​NHC4​H9​+HBr

The resulting N-butylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt:

C6H5NHC4H9+HClC6H5NHC4H9HClC_6H_5NHC_4H_9 + HCl \rightarrow C_6H_5NHC_4H_9·HCl C6​H5​NHC4​H9​+HCl→C6​H5​NHC4​H9​⋅HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro compounds or quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Nitrobenzenamine, quinones.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated benzenamines, nitrobenzenamines.

Scientific Research Applications

Benzenamine, N-butyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Benzenamine, N-butyl-, hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Substituent Effects on Molecular Properties

Substituents on the benzene ring or amine group significantly influence physical and chemical properties. Below is a comparison of selected benzenamine hydrochlorides:

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Benzenamine, 4-bromo-, hydrochloride C₆H₇BrClN 208.48 -NH₃⁺Cl⁻, 4-Br Used in dye synthesis; moderate solubility in polar solvents.
o-Toluidine hydrochloride (2-methyl-) C₇H₁₀ClN 143.62 -NH₃⁺Cl⁻, 2-CH₃ Carcinogenic (IARC Group 2B); used in rubber chemicals.
Benzenamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride C₇H₇Cl₂FN 210.05 -N(CH₃)H₂⁺Cl⁻, 3-Cl, 2-F Halogenated derivative; potential intermediate in drug synthesis.
4-Benzylaniline hydrochloride C₁₃H₁₄ClN 223.71 -NH₃⁺Cl⁻, 4-CH₂C₆H₅ Lipophilic due to benzyl group; used in polymer stabilization.
Key Trends:
  • Alkyl Substituents : Longer alkyl chains (e.g., benzyl in 4-benzylaniline) increase lipophilicity, affecting solubility and bioavailability.
  • Halogenation : Bromo or chloro substituents (e.g., 4-bromo or 3-chloro derivatives) enhance molecular weight and may influence reactivity in cross-coupling reactions.
  • Safety: Methyl substituents (e.g., o-toluidine) correlate with carcinogenicity risks, as noted by IARC .

Hypothetical N-Butyl Derivative: Inferred Properties

  • Molecular Formula : Likely C₁₀H₁₆ClN (butyl group adds 4 carbons vs. methyl in o-toluidine).
  • Solubility : Increased lipophilicity compared to N-methyl or N-H derivatives, reducing water solubility.
  • Toxicity: Potential for higher bioaccumulation due to the butyl chain, warranting Tier II toxicity testing under REACH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenamine, N-butyl-, hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting aniline with 1-butyl chloride under acidic conditions. The reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or by observing pH stabilization. Post-synthesis, purification via recrystallization in ethanol/water mixtures is recommended. Characterization should include melting point analysis (e.g., comparing to analogs like aniline hydrochloride, which melts at 196–199°C ) and elemental analysis to confirm stoichiometry.

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective for purity assessment. Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra with databases (e.g., NIST Chemistry WebBook for structural analogs ).
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition points, referencing similar hydrochloride salts .

Q. How does the butyl substituent influence the solubility and stability of Benzenamine hydrochloride compared to unsubstituted aniline hydrochloride?

  • Methodological Answer : The hydrophobic butyl group reduces aqueous solubility but enhances organic solvent compatibility (e.g., chloroform, ethyl acetate). Stability studies should include accelerated degradation tests under varying humidity and temperature. For example, store samples at –20°C under argon to prevent oxidation, as recommended for diphenylamine hydrochloride . Comparative solubility data can be collected using shake-flask methods with UV-Vis quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when characterizing N-butylbenzenamine hydrochloride?

  • Methodological Answer : Discrepancies may arise from dynamic proton exchange or impurities. Strategies include:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference.
  • 2D NMR Techniques : Employ COSY or HSQC to clarify coupling patterns and assign peaks accurately.
  • Control Experiments : Compare spectra with synthesized intermediates or reference compounds like 4-methoxyaniline hydrochloride, which has well-documented spectral profiles .

Q. What experimental design considerations are critical for kinetic studies of N-butylbenzenamine hydrochloride in aqueous solutions at varying pH?

  • Methodological Answer :

  • Buffer Selection : Use phosphate (pH 2–7) or borate (pH 8–10) buffers to maintain pH stability. Avoid buffers that complex with the amine group.
  • Kinetic Monitoring : Employ UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm for aromatic amines).
  • Temperature Control : Use a thermostatted reaction vessel to isolate pH effects from thermal degradation, referencing protocols for aniline hydrochloride .

Q. What strategies mitigate oxidative degradation during long-term storage of N-butylbenzenamine hydrochloride?

  • Methodological Answer :

  • Inert Atmosphere Storage : Use argon-filled containers with desiccants to limit oxygen and moisture exposure .
  • Antioxidant Additives : Test low concentrations of ascorbic acid (0.1% w/w) or butylated hydroxytoluene (BHT).
  • Stability-Indicating Assays : Regularly analyze samples via HPLC to detect degradation products, adapting methods from hazardous waste management guidelines .

Q. How can computational modeling predict the environmental impact of N-butylbenzenamine hydrochloride degradation byproducts?

  • Methodological Answer :

  • Software Tools : Use EPI Suite or TEST to estimate biodegradability and toxicity.
  • Fragmentation Pathways : Model hydrolysis and oxidation products using density functional theory (DFT), comparing to known data for chlorinated analogs like 5-chloro-2-methylaniline hydrochloride .
  • Experimental Validation : Perform LC-MS/MS on soil or water samples spiked with the compound to confirm predicted metabolites.

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